molecular formula C7H6Cl2O3S B13565359 2-Chloro-3-methoxybenzenesulfonyl chloride

2-Chloro-3-methoxybenzenesulfonyl chloride

Cat. No.: B13565359
M. Wt: 241.09 g/mol
InChI Key: OWVDVWARYDTVHA-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the third position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Phosphorus Pentachloride Method

      Reactants: Sodium benzenesulfonate and phosphorus pentachloride.

      Conditions: The mixture is heated in an oil bath at 170–180°C for fifteen hours. The reaction mixture is then cooled, and water with cracked ice is added.

  • Phosphorus Oxychloride Method

      Reactants: Sodium benzenesulfonate and phosphorus oxychloride.

      Conditions: Similar to the phosphorus pentachloride method, the mixture is heated and periodically shaken.

  • Chlorosulfonic Acid Method

      Reactants: Benzene and chlorosulfonic acid.

      Conditions: Benzene is slowly added to chlorosulfonic acid with continuous stirring, keeping the temperature between 20° and 25°C.

Industrial Production Methods

Industrial production methods for 2-Chloro-3-methoxybenzenesulfonyl chloride typically involve large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or alcohols.

      Conditions: Typically carried out in the presence of a base like pyridine or triethylamine.

      Products: Sulfonamide or sulfonate esters.

  • Oxidation Reactions

      Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Carried out under controlled temperature and pH conditions.

      Products: Sulfonic acids or sulfonates.

  • Reduction Reactions

      Reagents: Reducing agents like lithium aluminum hydride.

      Conditions: Conducted under anhydrous conditions.

      Products: Corresponding sulfinic acids or sulfides.

Scientific Research Applications

2-Chloro-3-methoxybenzenesulfonyl chloride is used in various scientific research applications, including:

  • Chemistry

    • Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
    • Employed in the synthesis of pharmaceuticals and agrochemicals.
  • Biology

    • Utilized in the modification of biomolecules for studying enzyme mechanisms and protein functions.
  • Medicine

    • Investigated for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Industry

    • Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzenesulfonyl chloride

    • Similar structure but lacks the chlorine atom at the second position.
    • Used in similar applications but may have different reactivity and selectivity.
  • 2-Chlorobenzenesulfonyl chloride

    • Lacks the methoxy group at the third position.
    • Used in the synthesis of sulfonamides and sulfonates but with different properties.
  • 4-Methoxybenzenesulfonyl chloride

    • Methoxy group is at the fourth position instead of the third.
    • Different reactivity and applications compared to 2-Chloro-3-methoxybenzenesulfonyl chloride.

Uniqueness

This compound is unique due to the presence of both the chlorine and methoxy substituents on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Biological Activity

2-Chloro-3-methoxybenzenesulfonyl chloride is an organic compound with significant potential in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by a chloro group and a methoxy group attached to a benzene ring along with a sulfonyl chloride functional group, contributes to its biological activity. This article delves into the biological activity of this compound, emphasizing its derivatives, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H7ClO3S
  • Molecular Weight : 207.64 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to form reactive intermediates that can interact with various biological molecules. The sulfonyl chloride moiety is known for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with amines and other nucleophiles. This property is crucial for the synthesis of biologically active compounds.

Derivatives and Their Activities

Research indicates that derivatives of this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds derived from this sulfonyl chloride have shown promising antimicrobial properties. For example, derivatives have been tested against several bacterial strains, demonstrating effective inhibition.
  • Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The presence of electron-withdrawing groups has been linked to enhanced potency against certain cancer types.

Case Studies

  • Cytotoxicity Testing : A study assessed the cytotoxic effects of several derivatives against human cancer cell lines using the crystal violet assay. The most active compound exhibited an IC50 value ranging from 2.38 to 8.13 µM, indicating significant antiproliferative activity compared to standard chemotherapeutics like cisplatin .
  • P-glycoprotein Modulation : Interaction studies have shown that some derivatives can modulate P-glycoprotein (P-gp), a protein involved in drug transport across cell membranes. Enhanced P-gp activity was observed in the presence of certain derivatives, suggesting potential implications for drug absorption and efficacy .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameMolecular FormulaUnique Features
3-Methoxybenzenesulfonyl chlorideC7H7ClO3SLacks the chloro substituent at the 2-position; used similarly in synthesis.
4-Chloro-3-methoxybenzenesulfonyl chlorideC7H7ClO3SContains a chloro group at the para position; exhibits different reactivity patterns.
2-Chloro-5-methoxybenzenesulfonyl chlorideC7H7ClO3SFeatures a methoxy group at the 5-position; offers alternative synthetic routes.

Properties

Molecular Formula

C7H6Cl2O3S

Molecular Weight

241.09 g/mol

IUPAC Name

2-chloro-3-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H6Cl2O3S/c1-12-5-3-2-4-6(7(5)8)13(9,10)11/h2-4H,1H3

InChI Key

OWVDVWARYDTVHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

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